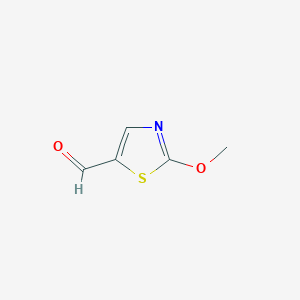

2-Methoxythiazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5-6-2-4(3-7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXZVLUCJBYWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586175 | |

| Record name | 2-Methoxy-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95453-59-1 | |

| Record name | 2-Methoxy-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

I. Synthetic Methodologies for 2 Methoxythiazole 5 Carbaldehyde

De Novo Synthesis Approaches

De novo synthesis involves the construction of the thiazole (B1198619) ring from acyclic precursors. These methods offer versatility in introducing a wide array of substituents onto the heterocyclic core.

The cornerstone of thiazole synthesis lies in cyclization reactions that form the five-membered ring containing sulfur and nitrogen atoms in a 1,3-relationship.

The most classical and widely employed method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of a thioamide or other thiocarbamoyl compound with an α-halocarbonyl compound. nih.gov The reaction proceeds through a sequence of nucleophilic attack by the sulfur of the thioamide on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com The versatility of this method allows for the synthesis of structurally diverse thiazoles by varying the thioamide and α-halocarbonyl starting materials. nih.gov For the synthesis of a precursor to 2-Methoxythiazole-5-carbaldehyde, one might start with a thioamide that can be converted to a 2-methoxy group and an α-halocarbonyl derivative that provides the 5-carbaldehyde group, often in a protected form like an ester or acetal.

Table 1: Examples of Hantzsch Thiazole Synthesis

| Thioamide/Thiourea (B124793) | α-Halocarbonyl Compound | Product | Reference |

|---|---|---|---|

| Thiobenzamide | Acetophenone, KBrO₃ | 2,4-Diphenylthiazole | nih.gov |

| Thioamide | α-Haloketone | Substituted Thiazole |

This interactive table summarizes examples of the Hantzsch reaction, a key method for thiazole synthesis.

A specific and highly significant variant of the Hantzsch synthesis utilizes thiourea as the thiocarbamoyl component. The reaction of thiourea with α-haloketones or α-haloaldehydes provides a direct route to 2-aminothiazole (B372263) derivatives. researchgate.netacs.org The mechanism involves the initial S-alkylation of thiourea by the α-halocarbonyl, followed by intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration. researchgate.net The resulting 2-aminothiazole is a versatile intermediate. nih.gov To obtain this compound from this intermediate, the 2-amino group would need to be chemically transformed into a methoxy (B1213986) group (e.g., via a diazotization reaction followed by treatment with methanol), and the substituent at the 5-position, derived from the α-halocarbonyl, would need to be an aldehyde or a group that can be converted to an aldehyde. For instance, using ethyl 2-bromo-3-oxopropanoate would yield ethyl 2-aminothiazole-5-carboxylate, which could then be further modified. semanticscholar.org

A less common but effective method for synthesizing 5-arylthiazoles involves the treatment of N,N-diformylaminomethyl aryl ketones with a thionating agent like phosphorus pentasulfide (P₂S₅) in the presence of a base such as triethylamine. organic-chemistry.org This reaction constructs the thiazole ring, yielding a 5-arylthiazole. The core thiazole can then be functionalized at the 2-position in subsequent steps. organic-chemistry.org While this method is primarily reported for 5-arylthiazoles, its adaptation for the synthesis of 5-formylthiazoles would require starting with a precursor where the "aryl" group is a masked or protected aldehyde function.

Modern synthetic chemistry has introduced multicomponent reactions for efficient molecule construction. A notable example is the copper-catalyzed [3+1+1]-type condensation of aldoximes, an anhydride (B1165640), and potassium thiocyanate (B1210189) (KSCN) to produce thiazoles. organic-chemistry.org This one-pot reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups. The process involves the formation of new C–S, C–N, and C–O bonds, offering a streamlined approach to functionalized thiazoles. acs.org This strategy provides a convergent route to complex thiazole structures that could be tailored to yield the desired 2-methoxy-5-carbaldehyde framework by selecting the appropriate starting aldoxime.

The synthesis of thiazoles can also be achieved through the transformation of more complex heterocyclic precursors. One such reported pathway involves the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. While the specific use of trifluoroacetic anhydride in this context is highly specialized, it points towards intramolecular cyclization strategies where a pre-formed, highly functionalized ring system is rearranged or further cyclized to create a new thiazole derivative. Such methods are typically developed for specific, complex targets and rely on the unique reactivity of the starting materials.

Formylation Strategies

Derivatization from Precursor Thiazoles

An alternative to direct formylation is the modification of thiazoles that already contain a functional group at the C5 position which can be converted into an aldehyde.

The direct oxidation of a methyl group attached to a heterocyclic ring into an aldehyde is a known synthetic route. google.com For the synthesis of this compound, the precursor would be 2-methoxy-5-methylthiazole. This method involves converting the C5-methyl group into the C5-formyl group. Reagents such as selenium dioxide (SeO₂) are often employed for this type of allylic or benzylic oxidation. The reaction conditions must be carefully controlled to achieve the desired aldehyde product without further oxidation.

Another derivatization strategy involves the hydrolysis of a dihalomethyl group. google.com In this approach, a precursor such as 2-methoxy-5-(dichloromethyl)thiazole would be used. The dichloromethyl group (-CHCl₂) can be considered a masked aldehyde. Hydrolysis of this group, typically under acidic or sometimes basic conditions, replaces the two chlorine atoms with oxygen, forming the aldehyde. This method provides an alternative pathway to the target compound from a halogenated precursor.

Reactions of 2-Aminothiazole Compounds via Diazotization and Reaction with Oxime Analogs

One potential, though less common, route to thiazole-5-carbaldehydes involves the diazotization of 2-aminothiazole compounds followed by a reaction with an oxime analog. google.com This method, while utilizing readily available starting materials, has been noted for its low efficiency.

The general process begins with the conversion of the 2-amino group on the thiazole ring into a diazonium salt. This is typically achieved by treating the 2-aminothiazole with a source of nitrous acid, such as sodium nitrite, in a strong acidic medium at low temperatures. The resulting diazonium salt is a highly reactive intermediate.

This intermediate is then reacted with an oxime analog. However, literature suggests that this particular pathway often results in a low yield of the desired aldehyde product, with one source citing yields of approximately 10%. google.com Due to this limited efficiency, this method is not widely employed for the synthesis of thiazole-5-carbaldehydes.

Table 1: Generalized Reaction Conditions for Diazotization of 2-Aminothiazole

| Step | Reagents | Temperature | Notes |

| Diazotization | Sodium Nitrite, Strong Acid (e.g., HCl) | 0-5 °C | Formation of the diazonium salt intermediate. |

| Formylation | Oxime Analog | - | Low yield reported for this step. google.com |

Transformation of 2-Methoxythiazole (B88229) through Halogenation/Nitration for Related Derivatives

A more prevalent and efficient strategy for the synthesis of this compound involves the transformation of a pre-functionalized thiazole ring, specifically a halogenated derivative. The key precursor for this route is often 2-chlorothiazole-5-carbaldehyde (B1585635).

The synthesis of this chlorinated intermediate can be accomplished through various means, often involving multi-step sequences starting from acyclic precursors. Once 2-chlorothiazole-5-carbaldehyde is obtained, the crucial step is a nucleophilic aromatic substitution reaction.

In this reaction, the chlorine atom at the 2-position of the thiazole ring is displaced by a methoxy group. This is typically achieved by treating the 2-chlorothiazole-5-carbaldehyde with sodium methoxide (B1231860) in a suitable solvent, such as methanol. The methoxide ion acts as a potent nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine, leading to the formation of this compound.

Table 2: Synthesis of this compound from a Halogenated Precursor

| Starting Material | Reagent | Solvent | Product |

| 2-Chlorothiazole-5-carbaldehyde | Sodium Methoxide | Methanol | This compound |

This method provides a more reliable and higher-yielding pathway to the target compound compared to the diazotization route. The availability of halogenated thiazoles makes this a common and practical approach in synthetic organic chemistry. While direct halogenation of 2-methoxythiazole itself is not the typical route to the 5-carbaldehyde, the transformation of a halogenated thiazole is a key strategy.

Ii. Chemical Reactivity and Derivatization of 2 Methoxythiazole 5 Carbaldehyde

Reactions of the Carbaldehyde Moiety

The aldehyde functional group is a primary site for a multitude of chemical transformations, including condensation reactions, olefination reactions, and nucleophilic additions.

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. mdpi.com This condensation reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.com In the context of 2-methoxythiazole-5-carbaldehyde, this reaction allows for the introduction of a wide array of substituents, depending on the nature of the amine used.

For example, the condensation of this compound with various primary amines can be achieved under mild conditions, often with acid catalysis, to yield the corresponding Schiff bases. mdpi.com The general reaction scheme is as follows:

Scheme 1: General synthesis of Schiff bases from this compound.

The synthesis of Schiff bases from various aldehydes and amines has been extensively reported. mdpi.comresearchgate.netnih.gov For instance, the condensation of 2-amino-6-methoxybenzothiazole (B104352) with different aromatic aldehydes in ethanol, with a few drops of acetic acid as a catalyst, has been shown to produce Schiff bases upon refluxing. mdpi.com Similarly, Schiff bases of naphtha[1,2-d]thiazol-2-amine have been synthesized by reacting it with substituted aromatic aldehydes in glacial acetic acid. nih.gov

The imine functionality of the Schiff bases derived from this compound serves as a versatile handle for subsequent cyclization reactions, leading to the formation of a diverse range of novel heterocyclic compounds. researchgate.net These cyclization reactions often involve the reaction of the imine with a suitable bifunctional reagent.

For instance, hydrazones, which are a class of Schiff bases formed from hydrazides, can undergo cyclization with various reagents. researchgate.net Reaction with α-chloroacetyl chloride can yield azetidinones, while reaction with thioglycolic acid can produce thiazolidinones. researchgate.net Furthermore, cyclization with anhydrides like phthalic or maleic anhydride (B1165640) can lead to the formation of seven-membered oxazepine rings. researchgate.net

The following table summarizes some examples of cyclization reactions of Schiff bases to form new heterocyclic systems:

| Schiff Base Type | Cyclizing Agent | Resulting Heterocycle |

| Hydrazone | α-Chloroacetyl chloride | Azetidinone |

| Hydrazone | Thioglycolic acid | Thiazolidinone |

| Hydrazone | Phthalic anhydride | Oxazepine |

| Hydrazone | Maleic anhydride | Oxazepine |

| Hydrazone | Sodium azide | Tetrazole |

| Hydrazone | Ethyl acetoacetate | Imidazole (B134444) |

Table 1: Examples of Cyclization Reactions of Schiff Bases. researchgate.net

These cyclization strategies provide a powerful tool for the synthesis of complex, polycyclic molecules with potential applications in various fields of chemistry.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. wikipedia.orgalfa-chemistry.comnrochemistry.com This reaction involves the use of a phosphonate (B1237965) carbanion, which is generated by deprotonating a phosphonate ester with a base. wikipedia.orgnumberanalytics.com The resulting carbanion then reacts with the carbonyl compound to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to give the alkene. wikipedia.org A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble and easily removed. chem-station.com

Given that this compound possesses an aldehyde group, it is a suitable substrate for the HWE reaction. This reaction would allow for the introduction of a variety of substituted vinyl groups at the 5-position of the thiazole (B1198619) ring, leading to the formation of α,β-unsaturated compounds. The stereochemical outcome of the HWE reaction is often E-selective, although Z-selective modifications exist, such as the Still-Gennari modification which utilizes phosphonates with electron-withdrawing groups. nrochemistry.comchem-station.com

The general scheme for the HWE reaction of this compound is as follows:

Scheme 2: Potential Horner-Wadsworth-Emmons reaction of this compound.

The specific reaction conditions, such as the choice of base, solvent, and temperature, can influence the yield and stereoselectivity of the reaction. wikipedia.org

The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This nucleophilic addition reaction is a fundamental process in carbonyl chemistry and leads to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com In the case of this compound, a wide range of nucleophiles can add to the carbonyl group.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol. libretexts.orgyoutube.com

Scheme 3: General nucleophilic addition to this compound.

The reactivity of the aldehyde towards nucleophilic attack is influenced by both steric and electronic factors. libretexts.org Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon. libretexts.org Electron-withdrawing groups attached to the carbonyl group can enhance its electrophilicity and increase the rate of nucleophilic addition. libretexts.org

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle that can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and deactivating effects of the substituents on the ring.

Electrophilic aromatic substitution is a key reaction for functionalizing aromatic rings. libretexts.org The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a carbocation intermediate, which then loses a proton to restore aromaticity. libretexts.org The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. libretexts.org

In this compound, the methoxy (B1213986) group at the 2-position is an electron-donating group, which activates the ring towards electrophilic attack. Conversely, the carbaldehyde group at the 5-position is an electron-withdrawing group and deactivates the ring. In electrophilic aromatic substitution reactions, activating groups are typically ortho, para-directing, while deactivating groups are meta-directing. youtube.com

Given the positions of these substituents on the thiazole ring, electrophilic attack is most likely to occur at the C4 position. The methoxy group will direct the incoming electrophile to this position, which is ortho to it. The carbaldehyde group, being a deactivating group, will have less influence on the position of substitution compared to the strongly activating methoxy group.

Nucleophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). In the case of this compound, the C2 position is the most favorable site for nucleophilic attack. This reactivity is a known characteristic of the thiazole nucleus, where the nitrogen atom helps to stabilize the negative charge in the intermediate of the addition-elimination mechanism. The C5-carbaldehyde group further activates the ring towards nucleophilic attack by withdrawing electron density.

While halogens are more common leaving groups in SNAr reactions, alkoxy groups can also be displaced by strong nucleophiles. The general mechanism involves the attack of a nucleophile on the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge being delocalized onto the nitrogen atom and the electron-withdrawing aldehyde group. Subsequent elimination of the methoxide (B1231860) ion restores the aromaticity of the ring, yielding the 2-substituted thiazole. The reactivity of halogenated thiazoles towards nucleophiles has been studied, confirming that substitution preferentially occurs at the 2- and 4-positions through an addition-elimination pathway. For 2-chlorothiazoles, the reaction with nucleophiles like the benzenethiolate (B8638828) ion is sensitive to the effects of other substituents on the ring.

| Reactant | Nucleophile | Position of Attack | Key Feature |

| 2-Halogenothiazole | Various | C2 | Aza-activation stabilizes intermediate |

| This compound | Strong Nucleophile | C2 | Activated by C5-aldehyde; methoxide is the leaving group |

Palladium-Catalyzed Annulation with α-Chloroacetaldehydes

The palladium-catalyzed annulation of this compound with α-chloroacetaldehydes is a specific transformation that is not extensively documented in the reviewed scientific literature. However, palladium catalysis is a powerful tool for the formation of C-C and C-heteroatom bonds, and various annulation strategies involving palladium have been reported for other heterocyclic systems. For instance, palladium-catalyzed carbonylative annulation has been used to construct benzofuran (B130515) derivatives from o-alkynylphenols. nih.gov While a direct analogy is not available, such reactions typically proceed through a catalytic cycle involving oxidative addition, insertion, and reductive elimination steps. A hypothetical reaction could involve the formation of a palladium-enolate from the α-chloroacetaldehyde, which could then engage in a coupling reaction with the thiazole ring.

Reactivity as a Ligand in Transition Metal Complexes

The structure of this compound contains multiple potential coordination sites, namely the thiazole nitrogen atom, the sulfur atom, and the oxygen atom of the aldehyde group. This allows it to act as a ligand in the formation of transition metal complexes. The nitrogen and aldehyde oxygen can function as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion.

While specific complexes of this compound are not widely reported, the coordination chemistry of similar thiazole-based ligands is well-established. Thiazole derivatives, including Schiff bases formed from aminothiazoles and aldehydes, readily form complexes with a variety of transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netorientjchem.org These complexes often exhibit interesting photophysical properties and have been investigated for applications in sensing and catalysis. nih.gov The coordination typically involves the thiazole nitrogen and another donor atom from a substituent, demonstrating the potential for this compound to form stable metal complexes.

Table of Potential Coordination Sites

| Donor Atom | Type | Potential Role in Complexation |

|---|---|---|

| Thiazole Nitrogen | Hard Base | Primary coordination site |

| Aldehyde Oxygen | Hard Base | Can form a chelate ring with the nitrogen |

Synthesis of Advanced Derivatives

The functional groups of this compound provide a platform for the construction of more complex, polycyclic heterocyclic systems.

Thiazole-pyridine hybrids are an important class of compounds with diverse biological activities. The synthesis of these hybrids can be approached in several ways, often utilizing a thiazole derivative as a key building block. While direct use of this compound is not commonly described, its aldehyde functionality can be transformed to facilitate the construction of an appended pyridine (B92270) ring.

One common strategy for forming a pyridine ring is the Hantzsch pyridine synthesis or variations thereof, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. Alternatively, the aldehyde group of this compound could be condensed with an active methylene (B1212753) compound (e.g., malononitrile) to form a Knoevenagel adduct. This intermediate can then undergo cyclization with another component to build the pyridine ring. Syntheses of thiazole-pyridine hybrids have been reported starting from precursors like 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide, which is then cyclized with α-halogenated carbonyl compounds. arabjchem.org

The synthesis of quinoline (B57606) rings is a cornerstone of heterocyclic chemistry, with methods like the Combes, Conrad-Limpach, and Doebner-von Miller syntheses being classical examples. To incorporate a phenylthiazole moiety derived from this compound into a quinoline structure, the starting material would need to be chemically modified.

For example, a Doebner-von Miller reaction typically involves the reaction of an aniline (B41778), an α,β-unsaturated carbonyl compound, and an acid catalyst. The aldehyde of this compound could be used to generate the required α,β-unsaturated ketone through an aldol (B89426) condensation with a suitable ketone. This thiazole-containing chalcone (B49325) could then react with an aniline to construct the quinoline ring system. Alternatively, a Friedländer annulation could be employed, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this scenario, a derivative of this compound would need to be prepared that contains one of these functionalities. Studies have reported the synthesis of quinoline-thiazole hybrids where the two rings are linked, often through a hydrazone or other spacer, starting from pre-functionalized quinoline and thiazole precursors. acs.orgresearchgate.net

The imidazo[2,1-b]thiazole (B1210989) scaffold is a privileged structure in medicinal chemistry. A well-established route to this fused heterocyclic system is the reaction of a 2-aminothiazole (B372263) with an α-halocarbonyl compound. To utilize this compound as a starting material for this synthesis, a two-step sequence is necessary.

First, the 2-methoxy group must be converted into a 2-amino group. This can be achieved through nucleophilic aromatic substitution, where the methoxy group is displaced by an amine, such as ammonia (B1221849) or an ammonia equivalent, often at elevated temperatures. Once the 2-aminothiazole-5-carbaldehyde is formed, the aldehyde group can be further elaborated. For instance, it can be condensed with a substituted hydrazine (B178648) to form a hydrazone. Subsequent reaction of the 2-amino group with an α-haloketone would lead to the formation of the imidazole ring, fused to the thiazole core. A variety of imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their potential as anticancer agents.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-aminothiazole |

| α-chloroacetaldehyde |

| α-haloketone |

| α,β-unsaturated ketone |

| aniline |

| benzenethiolate |

| imidazo[2,1-b]thiazole |

| malononitrile |

| methoxide |

| o-alkynylphenol |

| pyridine |

| quinoline |

| thiazole-pyridine hybrid |

| 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide |

| 2-aminothiazole-5-carbaldehyde |

| 2-chlorothiazole |

| 2-substituted thiazole |

Formation of Thiazolylhydrazone Derivatives

The aldehyde functional group of this compound is a key site for derivatization, readily undergoing condensation reactions with hydrazine and its derivatives to form a wide array of thiazolylhydrazones. This reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage.

The general synthesis is straightforward, often achieved by refluxing the aldehyde and the desired hydrazine or hydrazide in a suitable solvent, such as ethanol. researchgate.net The resulting thiazolylhydrazone derivatives are of significant interest in medicinal chemistry, with studies exploring their potential as inhibitors for various enzymes. nih.govnih.gov For instance, different substituted hydrazines can be employed to introduce diverse functionalities into the final molecule, allowing for the fine-tuning of its biological and physicochemical properties. Research has demonstrated the synthesis of various thiazolyl-hydrazone conjugates and their evaluation for antibacterial, anti-inflammatory, and cytotoxic activities. urfu.ru

A general reaction scheme is as follows: this compound + R-NHNH₂ → 2-Methoxy-5-(2-R-hydrazinylidene)methylthiazole + H₂O

| Reactant (Hydrazine/Hydrazide) | Resulting Thiazolylhydrazone Derivative Structure | Notes |

|---|---|---|

| Hydrazine (NH₂NH₂) | 2-Methoxy-5-(hydrazinylidenemethyl)thiazole | Forms the simplest hydrazone. |

| Phenylhydrazine | 2-Methoxy-5-((2-phenylhydrazinylidene)methyl)thiazole | Introduces an aromatic phenyl group. |

| Thiosemicarbazide (B42300) | 2-((2-Methoxythiazol-5-yl)methylene)hydrazine-1-carbothioamide | Forms a thiosemicarbazone, a subclass of hydrazones with known biological activities. |

| Isoniazid (Isonicotinohydrazide) | N'-((2-Methoxythiazol-5-yl)methylene)isonicotinohydrazide | Incorporates a pyridine ring, often used in medicinal chemistry. nih.gov |

Preparation of Substituted Aminobutyric Derivatives Utilizing 2-Methoxythiazole-5-carboxylic acid

While the outline specifies using 2-Methoxythiazole-5-carboxylic acid, a more direct and classical route to α-amino acids is the Strecker synthesis, which starts from the corresponding aldehyde. wikipedia.orgmasterorganicchemistry.com This multicomponent reaction provides a pathway to synthesize α-amino acids from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org

The process for converting this compound into its corresponding α-amino acid derivative, 2-amino-2-(2-methoxythiazol-5-yl)ethanoic acid, would proceed in two main steps:

Formation of an α-aminonitrile : The aldehyde reacts with ammonia (or an ammonium (B1175870) salt like ammonium chloride) to form an imine. This is followed by the nucleophilic addition of a cyanide ion (from a source like potassium cyanide) to the imine carbon. wikipedia.orgmasterorganicchemistry.com This sequence yields an α-aminonitrile intermediate, specifically 2-amino-2-(2-methoxythiazol-5-yl)acetonitrile.

Hydrolysis of the nitrile : The α-aminonitrile is then subjected to hydrolysis, typically under acidic or basic conditions. This converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final α-amino acid product. masterorganicchemistry.com

This synthetic strategy is highly versatile and has been employed for the production of numerous amino acids, including radiolabeled versions for applications in PET imaging. nih.gov The resulting amino acid, containing the 2-methoxythiazole (B88229) moiety, represents a valuable building block for peptide synthesis and drug discovery.

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | This compound + NH₃ + KCN | 2-Amino-2-(2-methoxythiazol-5-yl)acetonitrile |

| 2 | Hydrolysis of the α-aminonitrile (e.g., with H₃O⁺) | 2-Amino-2-(2-methoxythiazol-5-yl)ethanoic acid |

Derivatization at other positions of the thiazole ring leading to various functionalities (e.g. carboxylic acids, nitriles)

The aldehyde group at the C5 position of this compound is readily transformed into other important functional groups, notably carboxylic acids and nitriles, which are themselves versatile intermediates for further chemical modification.

Formation of 2-Methoxythiazole-5-carboxylic acid: The oxidation of the aldehyde group to a carboxylic acid is a fundamental and high-yielding transformation. Various oxidizing agents can accomplish this conversion. A green chemistry approach involves using hydrogen peroxide as the oxidant in the presence of a catalyst. For example, selenium-based catalysts, such as diphenyl diselenide, have been shown to effectively catalyze the oxidation of various aldehydes to their corresponding carboxylic acids in good to excellent yields under mild, aqueous conditions. nih.gov Another method involves the use of 30% hydrogen peroxide in glacial acetic acid. researchgate.net The resulting 2-Methoxythiazole-5-carboxylic acid is a key building block for the synthesis of more complex molecules, including amides and esters, which have been investigated for various pharmaceutical applications. researchgate.netnih.govchemimpex.com

Formation of 2-Methoxythiazole-5-carbonitrile: The conversion of the aldehyde to a nitrile introduces a cyano group, a valuable synthon in organic chemistry. Several methods exist for this transformation:

Dehydration of an Aldoxime: A common two-step approach involves first reacting the aldehyde with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime (C=N-OH). The subsequent dehydration of this intermediate using various reagents like acetic anhydride or thionyl chloride yields the nitrile. google.com

One-Pot Reactions: More direct, one-pot methods have been developed. The Schmidt reaction, for instance, can convert aromatic aldehydes to nitriles using azidotrimethylsilane (B126382) (TMSN₃) and a catalytic amount of a strong acid like triflic acid in a suitable solvent. nih.gov Another efficient one-pot method utilizes trichloroisocyanuric acid (TCCA) as an oxidant in aqueous ammonia to convert aldehydes directly to nitriles in high yields. organic-chemistry.org

These transformations significantly expand the synthetic utility of this compound, providing access to a range of functionalized thiazole derivatives.

| Starting Material | Transformation | Product | Typical Reagents |

|---|---|---|---|

| This compound | Oxidation | 2-Methoxythiazole-5-carboxylic acid | H₂O₂ / Diphenyl diselenide catalyst nih.gov |

| This compound | Conversion to Nitrile | 2-Methoxythiazole-5-carbonitrile | 1. NH₂OH; 2. Dehydrating agent google.com or TMSN₃ / Triflic acid (Schmidt Reaction) nih.gov |

Iii. Advanced Applications in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold in Drug Design

The thiazole (B1198619) ring is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govnih.govresearchgate.net This designation is due to its structural characteristics that allow it to interact with a wide array of biological targets with high affinity, making it a recurring motif in successful drug molecules. nih.gov The versatility of the thiazole core enables medicinal chemists to develop a diverse range of therapeutic agents targeting various oncogenic processes and other diseases. nih.gov

The thiazole ring is a crucial pharmacophore in drug design, meaning it possesses the essential structural features required for molecular recognition at a biological target. researchgate.netnih.gov Its five-membered aromatic structure containing both a sulfur and a nitrogen atom allows for various non-covalent interactions, such as hydrogen bonding, and hydrophobic and aromatic interactions, which are critical for binding to proteins and enzymes. researchgate.netsciencescholar.us

Furthermore, the thiazole ring is frequently employed as a bioisostere, a chemical substitute for another functional group that retains the desired biological activity while potentially improving physicochemical or pharmacokinetic properties. researchgate.netnih.gov For instance, the thiazole moiety has been successfully used as a bioisosteric replacement for amide and ester functionalities, offering enhanced metabolic stability. researchgate.net It can also act as a bioisostere for a carbonyl group, as demonstrated in a series of potent and selective 5-HT3 receptor antagonists. nih.govacs.org This bioisosteric relationship is a key strategy in drug modification to enhance efficacy and overcome limitations of parent compounds.

The incorporation of a thiazole nucleus into a drug candidate can significantly influence its physicochemical and pharmacokinetic profile. Heterocyclic scaffolds like thiazole are known to confer properties that can improve oral absorption and bioavailability. sciencescholar.us The presence of nitrogen and sulfur atoms in the ring can modulate properties such as lipophilicity, polarity, and hydrogen bonding capacity. For example, adding a fluorine atom to a benzothiazole (B30560) structure can enhance lipophilicity and the ability to bind with target receptors. researchgate.net These modifications are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a key determinant of its clinical success. nih.govnih.gov

The value of the thiazole scaffold is underscored by its presence in numerous FDA-approved drugs and investigational compounds. sciencescholar.usresearchgate.net The thiazole ring is a core component in a wide range of medicines with diverse therapeutic applications. mdpi.com

Examples of FDA-Approved Drugs Containing a Thiazole Moiety:

Riluzole: A neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). sciencescholar.usmdpi.com

Pramipexole: A dopamine (B1211576) agonist used to treat Parkinson's disease and Restless Legs Syndrome. sciencescholar.usdrugbank.com

Dabrafenib and Dasatinib: Kinase inhibitors used in cancer therapy. mdpi.com

Flutemetamol (Vizamyl): A radiopharmaceutical used for PET imaging of β-amyloid plaques in the brain for Alzheimer's disease diagnosis. mdpi.com

The thiazole ring is also a key structural feature in many compounds currently under clinical investigation, highlighting its continued importance in the drug discovery pipeline. nih.govresearchgate.net

Therapeutic Activities of 2-Methoxythiazole-5-carbaldehyde Derivatives

Derivatives of this compound are being explored for a variety of therapeutic applications, with a significant focus on their antimicrobial properties. The functional groups of the parent molecule provide reactive sites for the synthesis of a broad library of new chemical entities.

The thiazole core is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing activity against a wide spectrum of pathogens, including drug-resistant strains. nih.govsciencescholar.usnih.gov

Thiazole derivatives have demonstrated notable antibacterial efficacy against several clinically significant Gram-positive and Gram-negative bacteria. The search for novel antibacterial agents is driven by the rise of multidrug-resistant (MDR) pathogens. nih.govresearchgate.net

Escherichia coli : Numerous studies have reported the activity of thiazole derivatives against E. coli. amazonaws.comresearchgate.net For instance, certain thiazolidin-4-one derivatives of benzothiazole showed potent activity against E. coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.09 to 0.18 mg/mL. nih.gov Another study on benzothiazole derivatives reported MIC values as low as 78.125 µg/mL against E. coli. nih.gov Similarly, some 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones exhibited greater potency than the standard antibiotic ampicillin (B1664943) against E. coli. nih.gov Cinnamaldehyde derivatives, which share the aldehyde functional group, have also been shown to inhibit E. coli biofilm formation. mdpi.com

Acinetobacter baumannii : This pathogen is a critical priority due to its high level of intrinsic and acquired drug resistance. nih.govfrontiersin.org Cinnamaldehyde derivatives have been identified as antimicrobial agents against A. baumannii, with some showing MIC values of 32 μg/mL. nih.gov These compounds appear to work by inhibiting cell division. frontiersin.org Other studies have shown that phenothiazine (B1677639) derivatives are active against MDR strains of A. baumannii. sensusimpact.com A series of 2-aminothiazole (B372263) sulfanilamide (B372717) oximes were specifically developed as membrane-active agents to combat drug-resistant A. baumannii. nih.gov

Pseudomonas aeruginosa : Thiazole derivatives have also been tested against this opportunistic pathogen. Thiazolidin-4-one derivatives of benzothiazole were active against P. aeruginosa with MIC values between 0.09 and 0.18 mg/mL. nih.gov In a study of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, some compounds were tested against resistant P. aeruginosa strains. nih.gov

Enterobacter cloacae : Crude extracts from Bacillus cereus, which can contain complex secondary metabolites, have shown antibacterial activity against Enterobacter cloacae, with an inhibition zone of 13 mm in one study. amazonaws.com While not direct derivatives, this highlights the ongoing search for novel antimicrobial structures.

Staphylococcus aureus : Thiazole-based compounds are particularly promising for treating infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov A study on a series of 2,5-disubstituted thiazoles revealed potent activity against MRSA, VISA (Vancomycin-Intermediate S. aureus), and VRSA (Vancomycin-Resistant S. aureus) isolates. nih.gov Thiosemicarbazone and acetylthiazole compounds have also been synthesized and tested against S. aureus. Cinnamaldehyde derivatives have also been reported to have antimicrobial and antibiofilm activities against S. aureus. biointerfaceresearch.com

The following tables summarize the antibacterial activity of selected thiazole derivatives against the specified pathogens.

| Compound Class | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolidin-4-one benzothiazole derivatives | E. coli | 0.09–0.18 mg/mL | nih.gov |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli (resistant strain) | 29.8–433.5 µM | nih.gov |

| Cinnamaldehyde derivatives | A. baumannii | 32 µg/mL | nih.gov |

| Thiazolidin-4-one benzothiazole derivatives | P. aeruginosa | 0.09–0.18 mg/mL | nih.gov |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | P. aeruginosa (resistant strain) | 29.8–433.5 µM | nih.gov |

| Compound Class | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 2,5-disubstituted thiazole compounds | MRSA | Potent activity reported | nih.gov |

| Benzothiazole derivatives | S. aureus | 78.125 µg/mL | nih.gov |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | MRSA | 29.8–433.5 µM | nih.gov |

| 2-(2-hydrazinyl) thiazole derivatives | S. aureus | Encouraging activity | researchgate.net |

Antimicrobial Properties

Antifungal Activity (e.g., against Candida species, Cryptococcal cells)

Thiazole derivatives have emerged as a promising class of antifungal agents, with notable activity against clinically significant yeasts such as Candida and Cryptococcus.

Research into (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives has demonstrated their potent antifungal effects against Candida albicans. nih.gov A series of nine such compounds exhibited very strong activity against both reference strains and 30 clinical isolates of C. albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The Minimum Fungicidal Concentration (MFC) values were typically two- to four-fold higher than the MICs, ranging from 0.015 to 31.25 µg/mL. nih.gov These compounds were found to have low cytotoxicity against erythrocytes and their high lipophilicity was correlated with their strong antifungal activity. nih.gov

Further studies on thiazolylhydrazone derivatives have confirmed their efficacy. Four different thiazolylhydrazone compounds were found to have significant antifungal activity against C. albicans, with MICs ranging from 0.125 to 16.0 μg/mL. nih.gov These compounds also showed low toxicity in human erythrocytes. nih.gov In an in vivo model using Galleria mellonella, the compounds extended larval survival at concentrations of 5 to 15 mg/kg, comparable to the standard antifungal drug fluconazole. nih.gov One of the compounds, when tested in a murine model of oral candidiasis, successfully reduced the fungal load on the tongue. nih.gov

The antifungal potential of thiazole derivatives extends to Cryptococcus species. A study on 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones reported antifungal activity against Cryptococcus neoformans, with some of the tested compounds showing a low MIC and causing damage to the fungal cell surface. biorxiv.org Another study highlighted that a naphthoquinone–thiazole hybrid bearing an adamantine moiety possesses fungicidal activity and is selective towards cryptococcal cells. researchgate.net

Antifungal Activity of Thiazole Derivatives

| Thiazole Derivative Class | Fungal Species | Key Research Findings | Citation |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | Exhibited very strong activity with MIC values ranging from 0.008–7.81 µg/mL against reference and clinical strains. | nih.gov |

| Thiazolylhydrazones | Candida albicans | Demonstrated MICs of 0.125–16.0 µg/mL and reduced fungal burden in a murine model of oral candidiasis. | nih.gov |

| 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones | Cryptococcus neoformans | Showed low MIC and caused damage to the fungal cell surface. | biorxiv.org |

| Naphthoquinone–thiazole hybrid | Cryptococcal cells | Exhibited selective fungicidal activity. | researchgate.net |

Antitubercular Activity

The development of new antitubercular agents is a global health priority, and thiazole derivatives have shown considerable promise in this area. Various classes of thiazole-containing compounds have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis.

One area of research has focused on thiazolyl pyrazine (B50134) carboxamide derivatives, which are designed based on the presence of the –S-C=N- and –CO–NH- moieties known for their biological activities. researchgate.net In a series of these compounds, two derivatives, 5c and 5h, demonstrated high antimycobacterial activity against M. tuberculosis H37Rv, with a MIC value of 6.25 µg/ml. researchgate.net Another compound, 5g, also showed significant activity with a MIC of 12.50 µg/ml. researchgate.net

Thiazolylhydrazone derivatives have also been extensively studied. A series of N-(1-arylethylidene)-N'-[4-(indan-5-yl)thiazol-2-yl]hydrazone derivatives were tested in vitro against M. tuberculosis H37Rv. frontiersin.org Several of these compounds exhibited potent inhibition ranging from 92% to 96% at a concentration of 6.25 µg/ml, while also showing no significant cytotoxicity against normal mouse fibroblast cells. frontiersin.org

Other research has explored imidazole-thiosemicarbazide derivatives. These compounds are noted for their biological activities, including strong antibacterial potential. mdpi.com Studies have shown that the lack of a substituent at the C5 position of the thiazole ring in certain derivatives is associated with their antibacterial activity. mdpi.com

Antitubercular Activity of Thiazole Derivatives

| Thiazole Derivative Class | Target | Key Research Findings | Citation |

|---|---|---|---|

| Thiazolyl pyrazine carboxamides | M. tuberculosis H37Rv | Compounds 5c and 5h showed high activity with a MIC of 6.25 µg/ml. | researchgate.net |

| Thiazolylhydrazones | M. tuberculosis H37Rv | Exhibited potent inhibition (92-96%) at a concentration of 6.25 µg/ml. | frontiersin.org |

| Imidazole-Thiosemicarbazides | M. tuberculosis | Demonstrated antimycobacterial activity, with some derivatives showing MIC values of 256-512 µg/mL. | mdpi.com |

Anticancer and Antitumor Properties

The thiazole ring is a key pharmacophore in the design of anticancer agents, with derivatives demonstrating a wide range of antitumor activities, including antiproliferative effects against various cancer cell lines and potential as antiglioma agents.

Thiazole derivatives have demonstrated significant antiproliferative activity across a broad spectrum of human cancer cell lines.

Melanoma (A375, C32): A series of pyrimidinyl-imidazo[2,1-b]thiazole derivatives showed moderate to potent activity against the A375 human melanoma cell line, with some compounds exhibiting IC50 values in the nanomolar range, which was more potent than the reference drug Sorafenib. koreascience.kr Thiazolidine-4-carboxylic acid amides have also been identified as having potent and selective antiproliferative activity against melanoma cells. nih.gov

Breast Cancer (MCF-7/WT): Novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones have been synthesized and tested against the MCF-7 breast cancer cell line. mdpi.com One derivative, compound 4c, was particularly active with an IC50 of 2.57 µM, which was more potent than the standard drug Staurosporine. mdpi.com Additionally, thiazole-2-acetamide derivatives have shown strong antiproliferative activity against MCF-7 cells, with one compound having an IC50 value of 4 µM, equivalent to doxorubicin. frontiersin.org

Lung Cancer (A549): Thiazolyl-pyrazoline derivatives have been evaluated for their cytotoxic activity against the A549 lung cancer cell line. researchgate.net Furthermore, thiadiazine-based compounds containing a thiazole moiety have shown antiproliferative activity against A549 cells by interfering with DNA and inducing cell cycle arrest. mdpi.com

Cervical Cancer (HeLa): Arylidene-hydrazinyl-thiazole derivatives have been evaluated for their in vitro cytotoxicity on HeLa cells. nih.gov One compound, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole, exhibited significant antiproliferative activity with an IC50 of 11.4 µg/mL. nih.gov Another derivative, 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole, showed a similar cytotoxic effect with an IC50 of 11.1 µg/mL. nih.govsonar.ch

Other Cell Lines: While specific data for C32, DU145, HT29, and Karpas299 cell lines are less prevalent in the reviewed literature, the broad-spectrum activity of thiazole derivatives suggests potential efficacy. For instance, thiadiazine-based thiazole derivatives have shown activity against prostate (PC-3) cancer cells. mdpi.com A systematic review also highlights that various thiazole derivatives have been tested against a wide panel of cancer cells, confirming their broad applicability in cancer research. researchgate.netnih.gov

Antiproliferative Activity of Thiazole Derivatives on Various Cancer Cell Lines

| Thiazole Derivative Class | Cancer Cell Line | Key Research Findings | Citation |

|---|---|---|---|

| Pyrimidinyl-imidazo[2,1-b]thiazoles | A375 (Melanoma) | Showed potent activity with IC50 values in the nanomolar range, surpassing Sorafenib. | koreascience.kr |

| Hydrazinyl-thiazolones | MCF-7 (Breast) | Compound 4c exhibited a potent IC50 of 2.57 µM. | mdpi.com |

| Thiazole-2-acetamides | MCF-7 (Breast) | Demonstrated an IC50 of 4 µM, comparable to Doxorubicin. | frontiersin.org |

| Thiadiazine-based thiazoles | A549 (Lung), PC-3 (Prostate) | Active by interfering with DNA and inducing cell cycle arrest. | mdpi.com |

| Arylidene-hydrazinyl-thiazoles | HeLa (Cervical) | Exhibited significant antiproliferative activity with IC50 values around 11 µg/mL. | nih.govsonar.ch |

The therapeutic potential of thiazole derivatives extends to the treatment of brain tumors. Certain 2-aminothiazole derivatives have been investigated for their anti-glioma activity. One such derivative demonstrated its effect, at least in part, by inhibiting the α1 NAK subunit and the Ras oncogene, both of which are implicated in tumor progression. nih.gov This highlights the potential for developing targeted therapies for glioma based on the thiazole scaffold.

Anti-inflammatory and Analgesic Effects

Derivatives of thiazole have been widely investigated for their potential to alleviate inflammation and pain. The core structure is found in various compounds that exhibit significant anti-inflammatory and analgesic properties.

Research into benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties has yielded promising results. nih.gov In a study, several of these new carboxamides demonstrated good anti-inflammatory, analgesic, and ulcerogenic activities. nih.gov For example, compounds 17c and 17i were found to inhibit carrageenan-induced rat paw edema by up to 80% and 78%, respectively, after 3 hours. nih.gov In tests for analgesic activity, these same compounds showed efficacy comparable to the well-known anti-inflammatory drug celecoxib. nih.gov

Other studies have focused on thiazole and oxazole (B20620) substituted benzothiazole derivatives. One such compound, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine (3c), was found to be more active than the reference drug at a dose of 50 mg/kg p.o. in albino rats. nih.gov

Furthermore, the hybridization of the indole (B1671886) ring with imidazole[2,1-b]thiazole has been explored as a strategy to enhance anti-inflammatory effects. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to effectively inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells. biorxiv.org One compound in particular, 13b, showed the most potent anti-inflammatory activity among those tested and was found to be non-toxic. biorxiv.org

Antiviral Activity (e.g., anti-HIV, anti-SARS-CoV-2)

The thiazole nucleus is a key component in the development of broad-spectrum antiviral agents. Notably, derivatives of thiazole-5-carboxamide (B1230067) have shown significant activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses like SARS-CoV-2.

A prominent example is the thiazole-5-carboxamide derivative known as GPS491. koreascience.krnih.govsonar.ch This compound was identified through the medicinal chemistry optimization of a previously known stilbene (B7821643) inhibitor of HIV-1. koreascience.kr GPS491 demonstrated potent anti-HIV-1 activity with reduced toxicity. koreascience.krnih.gov Its mechanism of action involves a significant inhibition of viral gene expression, with an IC50 of approximately 0.25 µM, and it causes alterations in the production of various HIV-1 RNAs. koreascience.krnih.gov

Crucially, the antiviral activity of GPS491 is not limited to HIV-1. The compound has also been shown to inhibit the replication of multiple coronaviruses, including 229E, OC43, and SARS-CoV-2. koreascience.krsonar.ch The loss of coronavirus replication upon treatment with GPS491 was associated with the inhibition of viral structural protein expression and the formation of new virus particles. koreascience.kr The underlying mechanism appears to be related to the compound's ability to induce selective alterations in the function of cellular splicing regulatory SR proteins, thereby impacting viral RNA processing. koreascience.kr This suggests that targeting host cell factors involved in RNA processing is a viable strategy for developing broad-spectrum antivirals.

Antidiabetic Activity

The global rise in diabetes has spurred the search for novel antidiabetic agents with improved efficacy and fewer side effects. rasayanjournal.co.innih.gov Thiazole derivatives have emerged as a promising class of compounds, with some already in clinical use, such as pioglitazone (B448) and rosiglitazone. rjptonline.orgresearchgate.net Research has expanded to explore other thiazole-based compounds that target various enzymes and receptors involved in diabetes pathogenesis, including α-amylase, α-glucosidase, and dipeptidyl peptidase IV (DPP4). rasayanjournal.co.in

Recent studies have focused on 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes, which are structurally related to this compound. nih.govresearchgate.net A series of twelve such compounds demonstrated good to excellent α-amylase inhibitory activity. nih.gov Notably, compounds with strong electron-donating substituents on the aryl ring, particularly in the ortho position, showed the highest inhibition potential. nih.gov For instance, compound 3a (ortho-hydroxy substituted) and compound 3l (ortho-methoxy substituted) exhibited excellent α-amylase inhibition with IC₅₀ values of 14.6 µM and 17.9 µM, respectively. nih.gov

Furthermore, many of these hydrazinylthiazole-5-carbaldehyde derivatives displayed excellent anti-glycation potential, surpassing the standard drug aminoguanidine. nih.gov Molecular docking studies suggest these compounds bind effectively to human serum albumin, indicating favorable pharmacokinetic properties. nih.gov

Another study highlighted imidazopyridine-based thiazole derivatives as potent α-glucosidase inhibitors. nih.gov Several of these compounds showed superior activity compared to the reference drug acarbose, with IC₅₀ values as low as 5.57 ± 3.45 µM. nih.gov The nature and position of substituents on the phenyl ring significantly influenced their inhibitory activity. nih.gov

Table 1: Antidiabetic Activity of Thiazole Derivatives

| Compound Class | Target | Key Findings | Reference Compound | Notable Derivatives (IC₅₀) |

|---|---|---|---|---|

| 2-[(Arylidenyl)methylidene] hydrazinyl-1,3-thiazole-5-carbaldehydes | α-Amylase | Good to excellent inhibitory activity. Ortho-substituted analogues with electron-donating groups showed highest potential. | - | 3a (14.6 µM), 3l (17.9 µM) |

| 2-[(Arylidenyl)methylidene] hydrazinyl-1,3-thiazole-5-carbaldehydes | Anti-glycation | Excellent potential, superior to standard. | Aminoguanidine (IC₅₀=11.92 ppm) | 3a-3h (IC₅₀=6.70-10.80 ppm) |

| Imidazopyridine-based thiazoles | α-Glucosidase | Superior activity to reference drug. | Acarbose (IC₅₀=48.71 ± 2.65 µM) | 4a (5.57 ± 3.45 µM), 4o (7.16 ± 1.40 µM) |

Anticonvulsant Properties

Epilepsy is a chronic neurological disorder affecting millions worldwide, and the search for new antiepileptic drugs (AEDs) with better efficacy and fewer side effects is ongoing. biointerfaceresearch.comtandfonline.com Thiazole and its derivatives have been a focus of this research due to their ability to act as a constrained pharmacophore at receptor sites. biointerfaceresearch.commdpi.com The thiazole nucleus is a feature in various compounds demonstrating broad-spectrum anticonvulsant activity in both in vitro and in vivo models. biointerfaceresearch.com

Research has shown that combining the thiazole ring with other heterocyclic structures, such as thiazolidin-4-one, can lead to potent anticonvulsant agents. biointerfaceresearch.commdpi.com In one study, a series of thiazolidin-4-one substituted thiazoles were synthesized and evaluated. biointerfaceresearch.com The compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active in the series in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting it may be a valuable lead molecule for developing safer AEDs. biointerfaceresearch.com

Other studies on thiopyrano[2,3-d]thiazole derivatives also identified compounds with pronounced anticonvulsant effects in the pentylenetetrazole test. researchgate.net The most active compounds positively influenced the latent period of seizures, reduced the number of seizures, and decreased the mortality rate in animal models. researchgate.net Similarly, studies on 1,3,4-thiadiazole (B1197879) derivatives, a related heterocyclic system, have shown that these compounds can exhibit potent anticonvulsant activity, often by interacting with the GABAergic system. nih.gov

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound Class | Test Model | Key Findings | Notable Derivatives |

|---|---|---|---|

| Thiazolidin-4-one substituted thiazoles | MES, scPTZ | Varying degrees of antiepileptic potency and neurotoxicity. | PTT6 (most active in series) |

| Thiazole-Thiazolidinones | PTZ, MES | Pronounced anticonvulsant properties, suggesting a mixed mechanism of action (GABAergic activity and sodium channel blocking). | Ib, IId, IIj (excellent activity) |

| 2-(Cyclopentylmethylene)hydrazinyl-1,3-thiazoles | PTZ | Significant anticonvulsant activity with low neurotoxicity. | Compounds with F, Cl, Br, CF₃, CH₃ substituents (ED₅₀ ≤ 20 mg/kg) |

| Benzo[d]thiazol derivatives | MES | High anticonvulsant effect. | 3n (ED₅₀ = 46.1 mg/kg), 3q (ED₅₀ = 64.3 mg/kg) |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defense mechanisms, is implicated in numerous degenerative diseases. nih.gov Thiazole and its derivatives are of great interest for their potential to act as antioxidants. nih.govmdpi.com

Several studies have synthesized and evaluated thiazole derivatives for their antioxidant properties using various in vitro assays. researchgate.netmdpi.comaip.org In one study, a series of N²-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N⁴-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives were synthesized, and some compounds showed potent antioxidant activity. researchgate.net Another study synthesized thiazolyl-catechol compounds and found that derivatives with specific substitutions on the thiazole ring exhibited significant antioxidant activities in antiradical, electron transfer, and ion chelation assays. mdpi.com

The synthesis of ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate resulted in a compound with an IC₅₀ value of 64.75 ppm in the DPPH radical scavenging assay, indicating notable antioxidant capacity. aip.org Similarly, new thiazole derivatives synthesized from thiosemicarbazide (B42300) and 5-methyl-thiophene-2-carbaldehyde were evaluated for their antioxidant properties. tandfonline.comtandfonline.com Compounds 2d and 2g from this series were identified as the most potent antioxidant agents, with IC₅₀ values of 29.12 ± 0.008 µM and 25.14 ± 0.003 µM, respectively, comparable to the standard antioxidant gallic acid. tandfonline.comtandfonline.com

Table 3: Antioxidant Activity of Thiazole Derivatives

| Compound Class | Assay | Key Findings | Reference Compound | Notable Derivatives (IC₅₀) |

|---|---|---|---|---|

| Thiazole derivatives from 5-methyl-thiophene-2-carbaldehyde | DPPH radical scavenging | Potent antioxidant activity. | Gallic Acid (29.48 ± 0.014 µM) | 2d (29.12 ± 0.008 µM), 2g (25.14 ± 0.003 µM) |

| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH radical scavenging | Notable antioxidant activity. | - | IC₅₀ = 64.75 ppm |

| Naphthyl-thiazole derivatives | Antioxidant assays | Thiazoles showed moderate to high antioxidant potential. | - | - |

| Thiazolyl-catechol compounds | Antiradical, electron transfer, ferrous ion chelation | Significant antioxidant activities. | Ascorbic acid, Trolox, EDTA-Na₂ | 3g, 3h (significant activity) |

Anthelmintic Activity

Helminth infections remain a significant health problem in many parts of the world, necessitating the development of new anthelmintic drugs. The thiazole nucleus is found in naturally occurring and synthetic compounds with anthelmintic properties. tsijournals.comresearchgate.net

Several studies have reported the synthesis of thiazole derivatives and their evaluation for anthelmintic activity against various worms, such as the earthworm Pheretima posthuma. tsijournals.comresearchgate.netnih.gov In one such study, synthesized thiazole derivatives showed significant, dose-dependent anthelmintic activity compared to the standard drug piperazine (B1678402) citrate. tsijournals.com One compound, in particular, demonstrated paralysis and death of worms at a time comparable to the standard at a concentration of 5 mg/mL. tsijournals.com

Another research effort synthesized a series of thiazole derivatives and evaluated them against the same earthworm model. researchgate.net All the tested compounds displayed significant anthelmintic activity, with two compounds, 4c and 4e , being more potent than the standard drug mebendazole. researchgate.net The biological activity was supported by molecular docking studies against the beta-tubulin protein, a known target for anthelmintic drugs. researchgate.net

Table 4: Anthelmintic Activity of Thiazole Derivatives

| Compound Class | Organism | Key Findings | Reference Compound | Notable Derivatives |

|---|---|---|---|---|

| Substituted thiazoles | Pheretima posthuma | Significant dose-dependent activity. | Piperazine Citrate | Compound 1c (comparable to standard at 5 mg/mL) |

| Substituted thiazoles | Pheretima posthuma | All compounds showed significant activity. | Mebendazole | Compounds 4c and 4e (more potent than standard) |

| Benzofuran (B130515) derivatives with thiazolo benzimidazole (B57391) nucleus | Pheretima posthuma | Effective against the tested earthworm. | - | Compounds 3a, 3b, 5i (most effective) |

Antiparasitic Activity

Parasitic diseases, such as those caused by Trypanosomatids and Plasmodium species, continue to pose a major global health threat. mdpi.com The thiazole scaffold has been extensively explored in the search for new antiparasitic agents due to its versatile pharmacological properties. globalresearchonline.netmdpi.com

Studies have shown that thiazole derivatives can be effective against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com The incorporation of bulky substituents and specific functional groups, such as methoxy-phenyl substitutions, has been shown to enhance antiparasitic activity and selectivity. mdpi.com For example, naphthyl-thiazole derivatives have demonstrated cytotoxic potential against the amastigote forms of Leishmania amazonensis and Trypanosoma cruzi. unl.ptnih.gov Compound 2l from this series was particularly noteworthy for its inhibitory potential. unl.ptnih.gov While the corresponding thiosemicarbazones did not show activity against Plasmodium falciparum, the thiazole derivatives did promote growth inhibition of this malaria-causing parasite. unl.ptnih.gov

Furthermore, tris-1,3,4-thiadiazole derivatives have been investigated for their activity against Toxoplasma gondii. nih.gov In an in vivo study using an infected mouse model, one compound showed powerful activity, significantly reducing the parasite count in brain, liver, and spleen tissues. nih.gov

Table 5: Antiparasitic Activity of Thiazole Derivatives

| Compound Class | Target Parasite | Key Findings | Notable Derivatives |

|---|---|---|---|

| Naphthyl-thiazole derivatives | Leishmania amazonensis, Trypanosoma cruzi | Cytotoxic potential against amastigote forms. | Compound 2l (stood out) |

| Naphthyl-thiazole derivatives | Plasmodium falciparum | Promoted growth inhibition. | - |

| Pyrazole–thiadiazole derivatives | Trypanosoma cruzi | Active against intracellular amastigotes and trypomastigotes. | 12 (IC₅₀ = 13.54 µM), 13 (IC₅₀ = 10.37 µM) |

| Tris-1,3,4-thiadiazole derivatives | Toxoplasma gondii | Powerful activity in vivo, reducing parasite count. | Compound 7 (82.6% reduction in brain tissue) |

Antianxiety Activities

Thiazole derivatives have also been explored for their potential effects on the central nervous system, including anxiolytic (antianxiety) properties. ontosight.ai Research into 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives revealed that some of these compounds possess marked anxiolytic and antidepressant properties. nih.gov

In pharmacological screenings, the activity of these compounds was found to be comparable to the reference drug diazepam. nih.gov By varying the substituents on the thiadiazole moiety, researchers could modulate the central nervous system activity. nih.gov One of the most potent compounds from this series was further investigated and showed a promising profile with a mixed antidepressant-anxiolytic activity. nih.gov A significant advantage was that the therapeutic dose range was substantially lower than the doses at which side effects like sedation and amnesia were observed. nih.gov

Cholinesterase Inhibitors (e.g., AChE, BChE)

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. tandfonline.comnih.gov The thiazole scaffold has been incorporated into the design of new cholinesterase inhibitors. nih.govacs.org

Numerous studies have reported the synthesis and evaluation of thiazole derivatives as AChE and BChE inhibitors. tandfonline.comtandfonline.comnih.govacs.org In one study, a series of new thiazolylhydrazone derivatives were designed and synthesized. nih.gov While most compounds showed weak inhibition of BChE, several exhibited significant AChE inhibitory activity. nih.gov Compound 2i from this series was the most active, with an IC₅₀ value of 0.028 ± 0.001 µM, which is comparable to the standard drug donepezil. nih.gov Molecular docking studies confirmed that these active compounds bind effectively to the active site of the AChE enzyme. nih.gov

Another study synthesized nineteen new thiazole-based derivatives and found that compounds 10 and 16 produced potent AChE inhibitory activities with IC₅₀ values of 103.24 nM and 108.94 nM, respectively. acs.org However, other research on different thiazole derivatives found only weak inhibitory activity against both AChE and BuChE, indicating that the specific substitution pattern on the thiazole ring is critical for potent inhibition. tandfonline.comtandfonline.com

Table 6: Cholinesterase Inhibitory Activity of Thiazole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference Compound | Notable Derivatives (IC₅₀) |

|---|---|---|---|---|

| Thiazolylhydrazone derivatives | AChE, BChE | Selective and potent AChE inhibition; weak BChE inhibition. | Donepezil (0.021 ± 0.001 µM) | 2i (0.028 ± 0.001 µM), 2g (0.031 ± 0.001 µM) |

| Thiazole-based derivatives | AChE | Potent AChE inhibitory activity. | Donepezil | 10 (103.24 nM), 16 (108.94 nM) |

| Thiazole derivatives from 5-methyl-thiophene-2-carbaldehyde | AChE, BChE | Weak inhibitors of both enzymes. More effective against AChE. | Galantamine | 2e (highest AChE inhibition in series) |

Enzyme Inhibitors (e.g., FBPase, DNA Gyrase, Peroxiredoxin 5, Carbonic Anhydrase)

While direct inhibitory data for this compound on a wide array of enzymes is specific to the derivative , the broader class of thiazole-containing compounds has demonstrated significant inhibitory potential against several key enzymes. Research has primarily focused on derivatives where the carbaldehyde group is modified, for instance, into hydrazones or other complex side chains, to enhance biological activity.

DNA Gyrase: Thiazole derivatives have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme, highlighting their potential as antibacterial agents. Molecular docking and dynamics simulations of thiazole-isatin-1,2,3-triazole hybrids have shown promising binding energies against the E. coli DNA gyrase (PDB ID: 1KZN).

Carbonic Anhydrase: The sulfonamide group, a well-known carbonic anhydrase (CA) inhibiting moiety, has been incorporated into various heterocyclic scaffolds, including thiazoles and benzothiazoles, to create potent and selective inhibitors. nih.govnih.gov Studies on benzo[d]thiazole-5- and 6-sulfonamides have led to the discovery of subnanomolar inhibitors of human (h) CA isoforms hCA II, VII, and the tumor-associated hCA IX. nih.gov Similarly, sulfonamide-based thiadiazole derivatives have shown strong inhibitory activity against CA, which is linked to their anticancer properties. nih.gov These findings suggest that a synthetically modified this compound incorporating a sulfonamide group could be a promising candidate for a CA inhibitor.

Other Enzymes: Derivatives of thiazole-5-carbaldehyde have also shown inhibitory activity against other enzymes. For example, a series of novel 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes demonstrated good to excellent inhibitory potential against α-amylase, an enzyme relevant to diabetes management. nih.govresearchgate.net

Table 1: Enzyme Inhibition by Thiazole Derivatives

| Enzyme Target | Derivative Class | Key Findings |

|---|---|---|

| α-Amylase | 2-[(Arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes | Good to excellent inhibitory activity, with ortho-substituted analogues showing high potential. nih.govresearchgate.net |

| Carbonic Anhydrase (CA) | Benzo[d]thiazole-sulfonamides | Subnanomolar to low nanomolar selective inhibitors of hCA II, VII, and IX. nih.gov |

| Carbonic Anhydrase (CA) | Sulfonamide-based thiadiazoles | Strong inhibition of CA, correlated with anticancer activity. nih.gov |

| DNA Gyrase | Thiazole-isatin-1,2,3-triazole hybrids | Showed significant binding affinity in molecular docking studies. |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of thiazole-5-carbaldehyde, SAR analyses have provided crucial insights for designing more potent and selective molecules.

In a study of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes as α-amylase inhibitors, it was found that the nature and position of substituents on the aryl ring significantly impacted activity. nih.govresearchgate.net Specifically, compounds with strong electron-donating groups at the ortho position of the aryl ring exhibited excellent inhibition potential. nih.govresearchgate.net

For benzo[d]thiazole sulfonamides designed as carbonic anhydrase inhibitors, SAR analysis revealed that even minor structural modifications led to significant changes in inhibitory activity and isoform selectivity. nih.gov The type of substitution at the 2-position of the benzothiazole ring was a key determinant of potency and which CA isoform was targeted. nih.govbenthamscience.com This high sensitivity to structural changes makes the thiazole scaffold a versatile but complex template for inhibitor design. nih.gov

Similarly, SAR studies on thiazolidine-4-one derivatives as antitubercular agents showed that properties like high polarizability, electronegativity, and the presence of halogen atoms were positively correlated with increased activity. nih.gov These studies collectively underscore the importance of systematic structural modification of the thiazole core to optimize therapeutic efficacy. benthamscience.com

Computational and In Silico Studies in Drug Discovery

Computational methods are indispensable in modern drug discovery for predicting the properties of new chemical entities, thereby saving time and resources.

ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction is used to assess the drug-likeness and pharmacokinetic profile of candidate molecules early in the discovery process. For various thiazole derivatives, ADME predictions have been performed using tools like SwissADME and pkCSM. mdpi.comscientificelectronicarchives.org These studies typically evaluate compliance with established rules for drug-likeness, such as Lipinski's Rule of Five.

For many synthesized thiazole compounds, predictions have suggested good oral bioavailability and intestinal absorption. scientificelectronicarchives.org Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated. For instance, a study on 2-aminothiazol-4(5H)-one derivatives found that 27 out of 28 tested compounds had a logP value below 5, adhering to Lipinski's rule. mdpi.com However, predictions can also flag potential liabilities, such as the inhibition of cytochrome P450 (CYP) enzymes, which is crucial for assessing drug-drug interaction risks. mdpi.com

Table 2: Representative In Silico ADME Predictions for Thiazole Derivatives

| Parameter | Typical Finding for Thiazole Derivatives | Significance |

|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Suggests good potential for oral bioavailability. mdpi.com |

| GI Absorption | Predicted to be high | Indicates good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Variable; often predicted to be non-permeant | Determines potential for CNS activity. |

| CYP Enzyme Inhibition | Some derivatives predicted as inhibitors (e.g., CYP2C19, CYP2C9) | Flags potential for drug metabolism-based interactions. mdpi.com |

| Solubility | Moderately to poorly soluble | Affects absorption and formulation strategies. |

Molecular Docking and Dynamic Simulations for Target Interaction Analysis